molecular formula C15H16BrN3O2 B2955479 4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 455949-92-5

4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2955479
CAS No.: 455949-92-5
M. Wt: 350.216
InChI Key: SQUYPKGDEOMNSQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione ( 455949-92-5) is a chemical compound offered for research and development purposes. This pyrrolopyrimidine-dione derivative features a bromophenyl substituent and a propyl chain on a fused heterocyclic core structure, with a molecular formula of C15H16BrN3O2 and a molecular weight of 350.21 . The core pyrrolo[3,4-d]pyrimidine-2,5-dione structure is a scaffold of significant interest in medicinal chemistry. Patents indicate that related analogs within this chemical class have been investigated for their therapeutic potential, particularly as modulators of biological targets such as the TRPA1 channel . Furthermore, fused pyrimidine-dione derivatives, in general, are frequently explored for treating respiratory conditions, including chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis . The presence of the bromine atom on the phenyl ring offers a potential site for further chemical modifications via cross-coupling reactions, making this compound a valuable synthetic intermediate for constructing more complex molecules for biological evaluation. This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-bromophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYPKGDEOMNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its effectiveness in different applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-bromobenzaldehyde with appropriate precursors followed by cyclization to form the pyrimidine ring. Reaction conditions often require specific solvents and controlled temperatures to optimize yield and purity.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the pyrimidine ring forms hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, chloroethyl pyrimidine nucleosides have shown inhibition of cell proliferation and migration in vitro against cancer cell lines . The specific compound has been investigated for similar properties.

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of cancer cells. For example, compounds with similar structural motifs have been shown to affect cell cycle progression and induce apoptosis in various cancer models .

Study 1: Antitumor Activity

A study investigating the anticancer effects of related pyrimidine compounds found that they significantly inhibited tumor growth in xenograft models. The mechanism involved disruption of DNA synthesis and induction of apoptosis through caspase activation .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Research Findings

Study Biological Activity Findings
Study 1AnticancerSignificant inhibition of tumor growth; apoptosis induction through caspase pathways.
Study 2AntimicrobialMIC values comparable to standard antibiotics against various bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Notable Properties Reference
Target Compound :
This compound
4-Bromophenyl, 6-propyl ~390.3 (estimated) Potential elastase inhibition (inferred) Bromine enhances lipophilicity; propyl chain may optimize solubility
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Cyanophenyl, 1-(3-trifluoromethylphenyl) 436.3 Neutrophil elastase inhibition (IC₅₀ = 0.12 µM) Cyano and trifluoromethyl groups enhance binding affinity
6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Hydroxyphenyl, 6-benzyl 377.4 α-Glucosidase inhibition (IC₅₀ = 1.02 µg/mL) Hydroxyl group facilitates hydrogen bonding in enzyme active sites
4-(4-(Benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(Benzyloxy)phenyl, 6-butyl 391.5 Not explicitly reported (structural analog) Benzyloxy group may improve membrane permeability
6-(2-Hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione p-Tolyl, 6-(2-hydroxypropyl) 301.3 Not explicitly reported (structural analog) Hydroxypropyl enhances hydrophilicity

Key Findings from Research

Role of Substituents: Bromophenyl vs. Cyanophenyl: The bromine atom in the target compound likely increases lipophilicity and steric bulk compared to the cyano group in the elastase inhibitor from WO060158 A1. This could affect binding to hydrophobic enzyme pockets . Propyl vs. Butyl/Benzyl Chains: The 6-propyl group balances solubility and membrane permeability. Longer chains (e.g., butyl) may enhance lipophilicity but reduce aqueous solubility .

Biological Activity Trends: Elastase Inhibition: The trifluoromethyl and cyano substituents in WO060158 A1 derivatives show superior elastase inhibition (IC₅₀ < 0.5 µM) compared to bromophenyl analogs, suggesting electron-withdrawing groups optimize enzyme binding . Antidiabetic Activity: Hydroxyphenyl derivatives (e.g., compound A in ) exhibit strong α-glucosidase inhibition (81.99% at 1.02 µg/mL), highlighting the importance of polar groups for targeting carbohydrate-metabolizing enzymes .

Physicochemical Properties :

  • Molecular Weight : The target compound (~390 g/mol) falls within the acceptable range for drug-like molecules, similar to its analogs (301–436 g/mol).
  • Solubility : Propyl and hydroxypropyl substituents (as in ) improve water solubility compared to benzyl or butyl groups .

Structural-Activity Relationship (SAR) Insights

  • Aromatic Substituents: Electron-deficient groups (e.g., bromo, cyano) enhance interactions with enzymes like neutrophil elastase, while electron-rich groups (e.g., hydroxyphenyl) favor binding to carbohydrate-active enzymes .
  • Alkyl Chains : Shorter chains (propyl) may reduce cytotoxicity compared to longer hydrophobic chains (butyl, benzyl), as seen in cytotoxicity studies of related pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthetic routes, such as Claisen–Schmidt condensation followed by Michael addition and cyclization, are effective for constructing the pyrrolo-pyrimidine-dione core. Optimization involves temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., acid/base catalysts) to enhance yield . Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol solvate formation) ensures purity .
  • Key Considerations : Monitor intermediates using TLC (Rf ≈ 0.41 in appropriate solvent systems) and characterize intermediates via FTIR (e.g., C=O stretch at 1680 cm⁻¹) .

Q. How can the compound’s structural integrity and purity be validated?

  • Methodology : Combine spectroscopic techniques:

  • FTIR : Confirm carbonyl (C=O) and NH groups (e.g., 3455 cm⁻¹ for NH stretch) .
  • NMR : Use 1H^1 \text{H}-NMR to identify aromatic protons (δ 6.97–8.01 ppm for bromophenyl groups) and alkyl chains (δ 1.13 ppm for methyl groups) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Q. What solvent systems and storage conditions ensure stability for long-term studies?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and stability under varying pH/temperature. Ethanol solvates may enhance crystallinity and reduce degradation . Store under inert atmosphere at –20°C to prevent oxidation.

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) be integrated to predict biological activity?

  • Methodology :

  • QSAR : Use 2D-QSAR models to correlate substituent effects (e.g., bromophenyl’s electronegativity) with bioactivity. Train models using datasets from analogous compounds with known IC50_{50} values .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • HSQC/HMBC : Resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

Q. How to design in vitro assays to evaluate inhibitory effects on specific enzymatic pathways?

  • Methodology :

  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric kits (e.g., NADH-coupled assays) to measure activity against targets like kinases or dehydrogenases.
  • Dose-response curves : Calculate IC50_{50} values using non-linear regression analysis. Include positive controls (e.g., staurosporine for kinases) .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Methodology :

  • Gene expression profiling : Use qPCR or RNA-seq to identify downstream targets after treatment.
  • Flow cytometry : Assess apoptosis or cell-cycle arrest in treated vs. untreated cells .

Notes for Experimental Design

  • Theoretical Frameworks : Link synthesis and bioactivity studies to heterocyclic chemistry principles or enzyme inhibition theories .
  • Contradiction Management : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

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